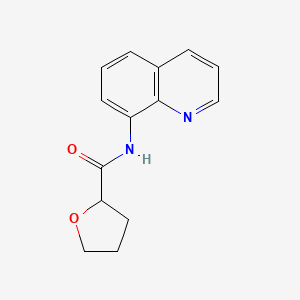![molecular formula C22H16Cl2N2O2 B3916204 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}-N-phenylbenzamide](/img/structure/B3916204.png)
4-{[3-(2,4-dichlorophenyl)acryloyl]amino}-N-phenylbenzamide
Descripción general
Descripción
4-{[3-(2,4-dichlorophenyl)acryloyl]amino}-N-phenylbenzamide, commonly known as DCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DCPA involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell growth. DCPA has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DCPA has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and immune modulation. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. DCPA has also been shown to modulate the immune system by increasing the activity of immune cells such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCPA in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs, which often have toxic side effects. However, one of the limitations of using DCPA in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on DCPA. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be on investigating the potential of DCPA as a combination therapy with other anti-cancer agents. Additionally, further research could be conducted to explore the potential of DCPA in other areas, such as inflammation and immune modulation.
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its potential applications in the field of medicine, particularly in cancer research. It has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. DCPA has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
Propiedades
IUPAC Name |
4-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c23-17-10-6-15(20(24)14-17)9-13-21(27)25-19-11-7-16(8-12-19)22(28)26-18-4-2-1-3-5-18/h1-14H,(H,25,27)(H,26,28)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFIFTFYZSYXAL-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3916123.png)
![2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B3916127.png)
![2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B3916129.png)
![N-(4-{[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B3916130.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B3916136.png)
![N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-2-phenoxyacetamide](/img/structure/B3916146.png)
![2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B3916153.png)
![8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916158.png)
![3-isopropyl-5-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B3916167.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-2-methylalanine](/img/structure/B3916175.png)
![4-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B3916183.png)
![6-iodo-2-[2-(3-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3916222.png)


